Cas no 478248-84-9 ((7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME)
(7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME Chemical and Physical Properties
Names and Identifiers
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- (7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME
- (E)-N-[(7-methoxy-1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine
- MLS000721354
- SMR000335423
- (NE)-N-[(7-methoxy-1-benzofuran-2-yl)-phenylmethylidene]hydroxylamine
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- Inchi: 1S/C16H13NO3/c1-19-13-9-5-8-12-10-14(20-16(12)13)15(17-18)11-6-3-2-4-7-11/h2-10,18H,1H3/b17-15+
- InChI Key: YIGPDMKOLMZWNJ-BMRADRMJSA-N
- SMILES: O1C(/C(/C2C=CC=CC=2)=N/O)=CC2C=CC=C(C1=2)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 352
- XLogP3: 4.2
- Topological Polar Surface Area: 55
(7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 9P-923-1MG |
(7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime |
478248-84-9 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | 9P-923-5MG |
(7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime |
478248-84-9 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | 9P-923-10MG |
(7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime |
478248-84-9 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | 9P-923-50MG |
(7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime |
478248-84-9 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | 9P-923-100MG |
(7-methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime |
478248-84-9 | >90% | 100mg |
£146.00 | 2025-02-08 |
(7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME
Comprehensive Analysis of (7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME (CAS No. 478248-84-9)
In the realm of organic chemistry and pharmaceutical research, (7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME (CAS No. 478248-84-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its benzofuran core and oxime functional group, is a subject of interest for researchers exploring novel bioactive molecules. Its methoxy-substituted benzofuran moiety is particularly noteworthy, as it often correlates with enhanced solubility and metabolic stability in drug design.
The growing demand for heterocyclic compounds in medicinal chemistry has propelled studies on CAS No. 478248-84-9. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted its relevance. Researchers frequently search for "benzofuran derivatives biological activity" or "oxime functional group applications," reflecting the compound's interdisciplinary appeal. Its potential role in enzyme inhibition and receptor modulation aligns with current investigations into targeted therapies.
From a synthetic perspective, (7-METHOXY-1-BENZOFURAN-2-YL)(PHENYL)METHANONE OXIME exemplifies the versatility of Schiff base chemistry. The oxime group (–C=N–OH) offers opportunities for chelation and hydrogen bonding, making it valuable in catalyst design and material science. Industry professionals often inquire about "synthesis optimization for benzofuran ketoximes" or "CAS 478248-84-9 solubility data," underscoring its practical significance.
Environmental and green chemistry considerations are also pivotal. The compound's methoxy group may influence biodegradability, a hot topic in "sustainable pharmaceutical intermediates" discussions. Analytical challenges, such as "HPLC quantification of benzofuran oximes," frequently appear in academic forums, emphasizing the need for standardized protocols.
In conclusion, CAS No. 478248-84-9 represents a compelling case study in modern chemical research. Its intersection with drug development, materials engineering, and environmental science positions it as a multifaceted subject for future innovation. As interest in structure-activity relationships grows, this compound will likely remain a focal point for scientific inquiry.
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